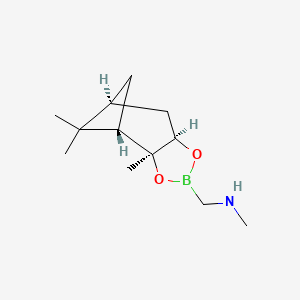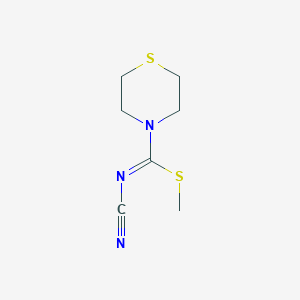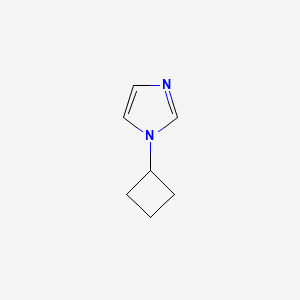
1-Ethyl-5-methyl-1H-pyrazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-Éthyl-5-méthyl-1H-pyrazole-3-carbaldéhyde est un composé hétérocyclique appartenant à la famille des pyrazoles. Les pyrazoles se caractérisent par une structure cyclique à cinq chaînons contenant deux atomes d'azote aux positions 1 et 2, et trois atomes de carbone.
Méthodes De Préparation
La synthèse du 1-Éthyl-5-méthyl-1H-pyrazole-3-carbaldéhyde peut être réalisée par plusieurs voies de synthèse. Une méthode courante implique la cyclocondensation de l'hydrazine avec un composé carbonylé approprié. Par exemple, la réaction de l'éthylhydrazine avec la 3-méthyl-2-butanone en milieu acide peut produire le dérivé pyrazole souhaité . Les méthodes de production industrielles utilisent souvent des stratégies similaires, mais à plus grande échelle, en utilisant des réacteurs à écoulement continu pour améliorer l'efficacité et le rendement.
Analyse Des Réactions Chimiques
Le 1-Éthyl-5-méthyl-1H-pyrazole-3-carbaldéhyde subit diverses réactions chimiques, notamment :
Oxydation : Le groupe aldéhyde peut être oxydé en acide carboxylique en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le groupe aldéhyde peut être réduit en alcool en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le cycle pyrazole peut subir des réactions de substitution électrophile, en particulier au niveau des atomes d'azote, en utilisant des réactifs comme les halogénures d'alkyle ou les chlorures d'acyle.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des catalyseurs acides ou basiques, des solvants organiques tels que l'éthanol ou le dichlorométhane, et des températures contrôlées. Les principaux produits formés à partir de ces réactions comprennent l'acide 1-éthyl-5-méthyl-1H-pyrazole-3-carboxylique, le 1-éthyl-5-méthyl-1H-pyrazole-3-méthanol et divers pyrazoles substitués .
Applications De Recherche Scientifique
Le 1-Éthyl-5-méthyl-1H-pyrazole-3-carbaldéhyde a une large gamme d'applications en recherche scientifique :
Chimie : Il sert de brique élémentaire pour la synthèse de composés hétérocycliques plus complexes et de complexes de coordination.
Biologie : Il est utilisé dans le développement de molécules bioactives ayant des propriétés antibactériennes, antifongiques et anticancéreuses potentielles.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant que pharmacophore dans la découverte de médicaments, en particulier pour cibler des enzymes et des récepteurs spécifiques.
Industrie : Il est utilisé dans la production de produits agrochimiques, de colorants et de polymères.
Mécanisme d'Action
Le mécanisme par lequel le 1-Éthyl-5-méthyl-1H-pyrazole-3-carbaldéhyde exerce ses effets passe principalement par son interaction avec des cibles biologiques telles que les enzymes et les récepteurs. Le groupe aldéhyde peut former des liaisons covalentes avec des résidus nucléophiles dans les protéines, conduisant à l'inhibition ou à la modulation de l'activité enzymatique. De plus, le cycle pyrazole peut s'engager dans des liaisons hydrogène et des interactions π-π avec des résidus aromatiques, influençant davantage son activité biologique .
Mécanisme D'action
The mechanism by which 1-Ethyl-5-methyl-1H-pyrazole-3-carbaldehyde exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the pyrazole ring can engage in hydrogen bonding and π-π interactions with aromatic residues, further influencing its biological activity .
Comparaison Avec Des Composés Similaires
Le 1-Éthyl-5-méthyl-1H-pyrazole-3-carbaldéhyde peut être comparé à d'autres composés similaires tels que :
Acide 1-éthyl-3-méthyl-1H-pyrazole-5-carboxylique : Ce composé possède un groupe acide carboxylique au lieu d'un groupe aldéhyde, ce qui conduit à des réactivités et des applications différentes.
5-Chloro-3-méthyl-1-phényl-1H-pyrazole-4-carbaldéhyde : Ce composé contient un groupe chloro et un groupe phényle, ce qui peut modifier considérablement ses propriétés chimiques et son activité biologique.
1-Méthyl-1H-pyrazole-5-carbaldéhyde :
La singularité du 1-Éthyl-5-méthyl-1H-pyrazole-3-carbaldéhyde réside dans son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C7H10N2O |
|---|---|
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
1-ethyl-5-methylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C7H10N2O/c1-3-9-6(2)4-7(5-10)8-9/h4-5H,3H2,1-2H3 |
Clé InChI |
DIPOIZWHFCXXRY-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CC(=N1)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2-methoxyethyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12272036.png)
![1-[(2R)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one](/img/structure/B12272041.png)
![Tert-butyl1-oxospiro[indane-2,3'-piperidine]-1'-carboxylate](/img/structure/B12272055.png)
![1-(Benzo[b]thiophen-6-yl)piperazine](/img/structure/B12272056.png)
![5-Methyl-3-[2-(morpholine-4-carbonyl)morpholin-4-yl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B12272060.png)
![2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B12272071.png)



![Ethyl 2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12272080.png)
![3-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-1,1-dimethyl-2-(2-(3-(2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1H-benzo[e]indol-3-ium chloride](/img/structure/B12272092.png)


